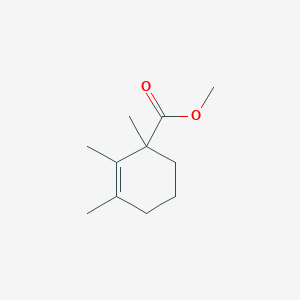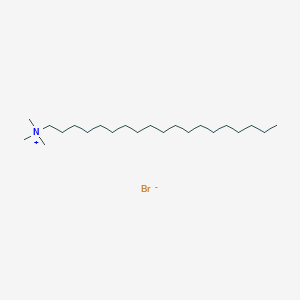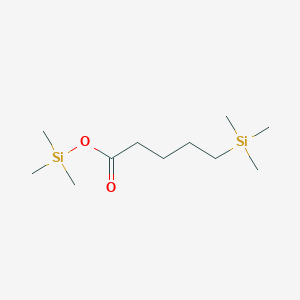
1-Chloro-2-iodo-1-phenylhept-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a chemical compound with the molecular formula C13H16ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl-substituted heptene backbone
Preparation Methods
The synthesis of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenylheptene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Chloro-2-iodo-1-phenylhept-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Chloro-2-iodo-1-phenylhept-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in research related to drug development and chemical biology .
Comparison with Similar Compounds
1-Chloro-2-iodo-1-phenylhept-1-en-3-ol can be compared with other halogenated phenylheptene compounds, such as:
- 1-Chloro-2-bromo-1-phenylhept-1-en-3-ol
- 1-Chloro-2-fluoro-1-phenylhept-1-en-3-ol
- This compound These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and applications. The unique combination of chlorine and iodine in this compound provides distinct properties that can be advantageous in specific research contexts .
Properties
CAS No. |
647033-16-7 |
|---|---|
Molecular Formula |
C13H16ClIO |
Molecular Weight |
350.62 g/mol |
IUPAC Name |
1-chloro-2-iodo-1-phenylhept-1-en-3-ol |
InChI |
InChI=1S/C13H16ClIO/c1-2-3-9-11(16)13(15)12(14)10-7-5-4-6-8-10/h4-8,11,16H,2-3,9H2,1H3 |
InChI Key |
CYBCJSVMCAWGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C(C1=CC=CC=C1)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)


silane](/img/structure/B12596173.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)

![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)

![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)

